molecular formula C22H22FNO3 B11403098 7-ethyl-3-(4-fluorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-ethyl-3-(4-fluorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11403098
M. Wt: 367.4 g/mol
InChI Key: KDOFCPGVXDYKNL-UHFFFAOYSA-N
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Description

7-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as ethyl, fluorophenyl, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-hydroxyacetophenone with 3-oxopentanoic acid methyl ester to form an intermediate, which is then subjected to cyclization and functional group modifications to yield the target compound . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic ring can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other chromeno[6,7-e][1,3]oxazin-8-ones with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and physical properties

Similar compounds include:

  • 7-METHYL-3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE
  • 7-ETHYL-3-[(4-BROMOPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

7-ethyl-3-[(4-fluorophenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H22FNO3/c1-4-18-13(2)19-9-16-11-24(10-15-5-7-17(23)8-6-15)12-26-20(16)14(3)21(19)27-22(18)25/h5-9H,4,10-12H2,1-3H3

InChI Key

KDOFCPGVXDYKNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=C(C=C4)F)C)OC1=O)C

Origin of Product

United States

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